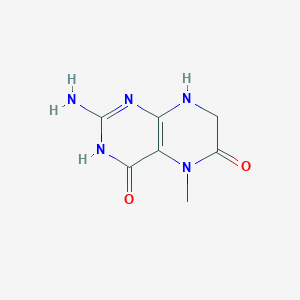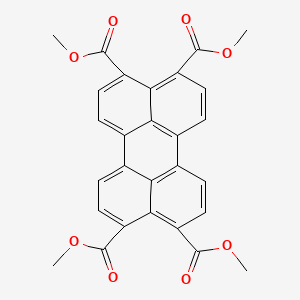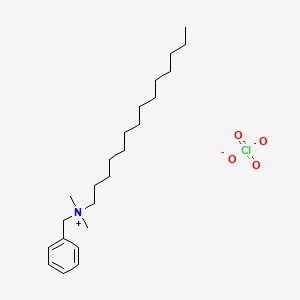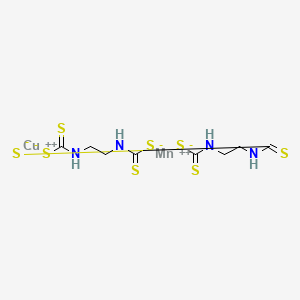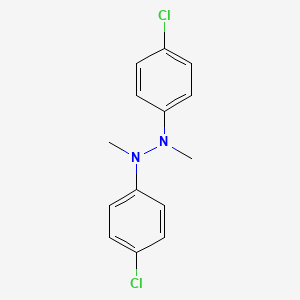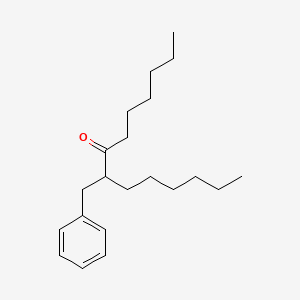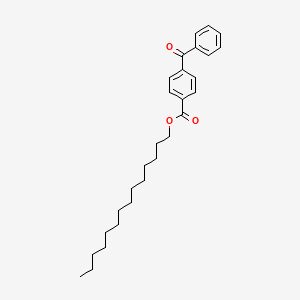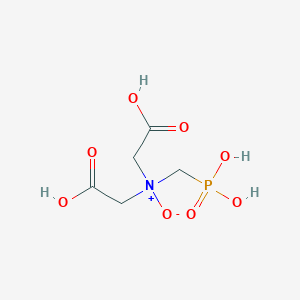
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of carboxymethyl, phosphonomethyl, and N-oxide functional groups attached to the glycine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide typically involves multi-step organic reactions. One common method includes the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions to introduce the carboxymethyl and phosphonomethyl groups. The N-oxide functionality can be introduced through oxidation reactions using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide group can participate in redox reactions.
Reduction: The compound can be reduced to remove the N-oxide functionality.
Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield the parent glycine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme inhibition or activation.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the formulation of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of carboxymethyl, phosphonomethyl, and N-oxide groups allows it to participate in various biochemical pathways, potentially leading to inhibition or activation of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-: Lacks the N-oxide functionality.
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-methyl: Contains a methyl group instead of the N-oxide.
Uniqueness
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
53792-63-5 |
|---|---|
Molekularformel |
C5H10NO8P |
Molekulargewicht |
243.11 g/mol |
IUPAC-Name |
N-(carboxymethyl)-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C5H10NO8P/c7-4(8)1-6(11,2-5(9)10)3-15(12,13)14/h1-3H2,(H,7,8)(H,9,10)(H2,12,13,14) |
InChI-Schlüssel |
BCRPCQAGHRADNX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
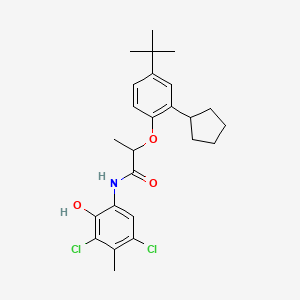
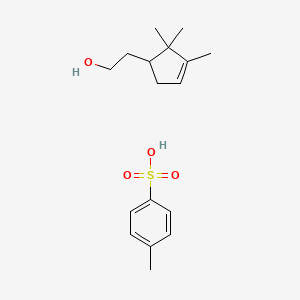
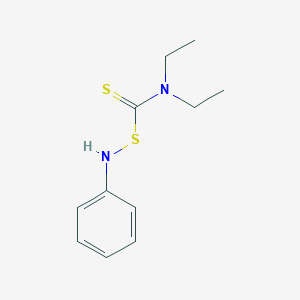
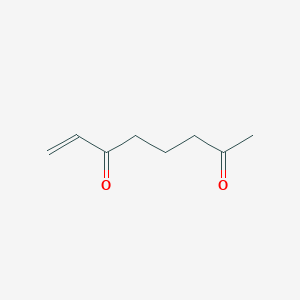
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
